1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a unique structure that combines azetidine, piperidine, and propenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the ring-opening of an epoxide with sodium azide, followed by a Staudinger reaction to convert the intermediate azido-hydroxyalkane to the corresponding aziridine.
Methoxymethylation: The azetidine ring is then functionalized with a methoxymethyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Coupling with Piperidine: The methoxymethylated azetidine is coupled with piperidine-1-carbonyl chloride under basic conditions to form the piperidine-azetidine intermediate.
Propenone Formation: Finally, the piperidine-azetidine intermediate is reacted with propenone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the piperidine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperidine rings may facilitate binding to these targets, while the propenone moiety could participate in covalent interactions or hydrogen bonding. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one: shares similarities with other compounds containing azetidine or piperidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
1-[4-[2-(methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-3-13(17)15-7-4-11(5-8-15)14(18)16-9-6-12(16)10-19-2/h3,11-12H,1,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWPALFQHQBSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1C(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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